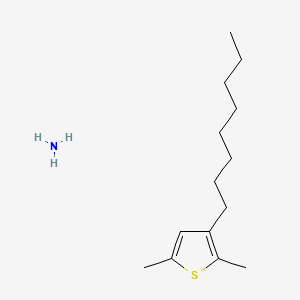

Azane;2,5-dimethyl-3-octylthiophene

Description

Overview of Thiophene (B33073) Heterocycles in Advanced Materials Science

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a fundamental heterocyclic compound that has garnered significant attention across various scientific disciplines. numberanalytics.com Its unique electronic structure, characterized by the delocalization of π-electrons, imparts a high degree of aromaticity and stability to the molecule. numberanalytics.com This inherent stability, coupled with the potential for versatile functionalization at various positions on the ring, makes thiophene an ideal building block for a wide range of advanced materials. numberanalytics.comresearchgate.net

Thiophene-based materials have become increasingly important in materials science and technology due to their diverse functional properties. researchgate.net These materials are at the forefront of research in organic electronics, where their semiconducting nature is harnessed in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.netrsc.orgacs.org The ability to tune the electronic and optical properties of thiophene-based materials through chemical modification allows for the rational design of materials with tailored performance characteristics for specific applications. researchgate.net Beyond electronics, thiophene derivatives are also being explored for their potential in biomedical applications, including biosensing and drug delivery. numberanalytics.com

Significance of Alkyl-Substituted Thiophenes, including 2,5-Dimethyl-3-octylthiophene, in Conjugated Polymer Research

While unsubstituted polythiophene is a highly conjugated polymer, its application was initially limited by its insolubility in common organic solvents, which made it difficult to process. researchgate.net The introduction of alkyl side chains onto the thiophene ring, particularly at the 3-position, was a major breakthrough that led to the development of soluble and processable poly(3-alkylthiophene)s (P3ATs). researchgate.netresearchgate.net These alkyl chains increase the entropy of the polymer and disrupt interchain interactions, thereby enhancing solubility without significantly compromising the electronic properties of the conjugated backbone. cmu.edu

The length and branching of the alkyl side chain can influence the polymer's solubility, morphology, and electronic properties. researchgate.netntu.edu.tw For instance, poly(3-octylthiophene) (P3OT) is a well-studied P3AT that exhibits good solubility and self-organization into ordered structures, which is beneficial for charge transport in electronic devices. researchgate.netsigmaaldrich.comresearchgate.net

The substitution pattern on the thiophene ring also plays a crucial role. The compound 2,5-dimethyl-3-octylthiophene represents a dialkyl-substituted thiophene monomer. The presence of methyl groups at the 2- and 5-positions, which are the polymerization sites, would prevent direct polymerization through these positions. However, if the intention is to use this as a building block in other ways, the alkyl groups would influence the resulting material's properties. For instance, the introduction of alkylthio side chains has been shown to impact molecular conformation and packing. ntu.edu.tw While specific research on the polymerization of 2,5-dimethyl-3-octylthiophene is not prominent, the study of variously substituted alkylthiophenes is a key area of research for fine-tuning the properties of conjugated polymers. researchgate.netresearchgate.net

Historical Context and Evolution of Poly(3-octylthiophene) Research

The field of polythiophene research has undergone significant evolution since its inception. Early synthetic methods for poly(3-alkylthiophene)s, such as those using ferric chloride (FeCl₃) oxidative coupling, often resulted in polymers with a mixture of head-to-tail (HT) and head-to-head (HH) linkages between the monomer units. cmu.eduresearchgate.net This regio-irregularity leads to a twisted polymer backbone, which disrupts π-conjugation and limits the material's electronic performance. cmu.edu

A pivotal moment in the history of polythiophene research was the development of synthetic methods that could produce highly regioregular, head-to-tail coupled poly(3-alkylthiophene)s. The McCullough method, first reported in the early 1990s, was a significant step in this direction. cmu.edu Subsequently, the Grignard Metathesis (GRIM) polymerization and methods utilizing Rieke zinc have become popular for synthesizing regioregular P3ATs with controlled molecular weights and narrow polydispersity. cmu.edumdpi.comacs.org The ability to synthesize regioregular P3ATs, such as poly(3-octylthiophene), with a high degree of structural order has been instrumental in advancing their application in high-performance electronic devices. researchgate.netcmu.edu

Academic Research Landscape of "Azane;2,5-dimethyl-3-octylthiophene" and its Polymeric Forms

A thorough review of the academic literature reveals no specific chemical compound identified as "this compound." The term "Azane" is the IUPAC-accepted name for ammonia (B1221849) (NH₃) and its inclusion in the name of a substituted thiophene is not standard chemical nomenclature and likely a misnomer.

The focus of academic research in this area is on substituted thiophenes and their polymers. The compound 2,5-dimethyl-3-acetylthiophene is a known and studied molecule. nih.gov Research on poly(3-octylthiophene) (P3OT) is extensive, with studies focusing on its synthesis, electronic and molecular properties, and applications in devices like electrochemiluminescent cells and solar cells. researchgate.netsigmaaldrich.comnih.gov Copolymers of 3-octylthiophene (B1296729) with other thiophene derivatives, such as poly(3-octylthiophene-2,5-diyl-co-3-decyloxythiophene-2,5-diyl) (POT-co-DOT), have also been synthesized and investigated for their potential in electronic applications. alfachemic.comsigmaaldrich.cnsigmaaldrich.com

The broader research landscape for alkyl-substituted polythiophenes is vibrant, with ongoing efforts to understand the structure-property relationships. researchgate.netresearchgate.net This includes investigating the effects of different alkyl side chains and substitution patterns on the resulting polymer's crystallinity, morphology, and charge transport characteristics. researchgate.netntu.edu.tw While direct research on the polymerization of a monomer with the specific structure of 2,5-dimethyl-3-octylthiophene is not found, the principles established from the study of other alkylated thiophenes provide a strong foundation for predicting its potential behavior and properties within a polymeric system.

Data Tables

Table 1: Properties of Selected Thiophene Derivatives

| Compound Name | Molecular Formula | Key Properties/Applications | Reference |

| 2,5-dimethyl-3-acetylthiophene | C₈H₁₀OS | Aromatic ketone | nih.gov |

| Poly(3-octylthiophene) (P3OT) | (C₁₂H₁₈S)n | Conducting polymer, used in organic electronics | sigmaaldrich.comsigmaaldrich.com |

| Poly(3-octylthiophene-2,5-diyl-co-3-decyloxythiophene-2,5-diyl) (POT-co-DOT) | (C₁₂H₁₈S)m(C₁₄H₂₂OS)n | Regioregular conducting copolymer for electrochemical devices | alfachemic.comsigmaaldrich.cnsigmaaldrich.com |

Table 2: Comparison of Regioregular vs. Regiorandom Poly(3-alkylthiophene)s

| Feature | Regioregular (Head-to-Tail) P3AT | Regiorandom P3AT | Reference |

| Structure | Ordered, planar backbone | Twisted backbone due to steric hindrance from head-to-head linkages | cmu.edu |

| π-Conjugation | Extended | Disrupted | cmu.edu |

| Electronic Properties | Higher charge carrier mobility, smaller bandgap | Lower charge carrier mobility, larger bandgap | cmu.edu |

| Solubility | Generally good, dependent on side chain | Can be soluble, but with less ordered packing | researchgate.netresearchgate.net |

| Crystallinity | Higher degree of crystallinity | Amorphous or lower crystallinity | researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;2,5-dimethyl-3-octylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24S.H3N/c1-4-5-6-7-8-9-10-14-11-12(2)15-13(14)3;/h11H,4-10H2,1-3H3;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIQSINDOTYIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(SC(=C1)C)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Polymerization Strategies and Mechanistic Insights for Poly 3 Octylthiophene 2,5 Diyl

Overview of Polymerization Mechanisms for Substituted Thiophenes

The polymerization of 3-substituted thiophenes, such as 3-octylthiophene (B1296729), can be broadly categorized into two main approaches: oxidative polymerization and metal-catalyzed cross-coupling reactions. These methods offer different levels of control over the polymer's final structure.

Oxidative polymerization is a common and straightforward method for synthesizing polythiophenes. It typically involves the use of a chemical oxidant, with ferric chloride (FeCl₃) being one of the most widely used. mdpi.comscielo.org.mx The polymerization of 3-octylthiophene with FeCl₃ is believed to proceed through a radical mechanism. mdpi.com In this process, the oxidant initiates the formation of radical cations from the monomer, which then couple to form the polymer chain. mdpi.com

The reaction conditions, such as temperature, solvent, and the order of reagent addition, can significantly influence the molecular weight and regioregularity of the resulting polymer. alfachemic.com For instance, conducting the polymerization at reduced temperatures can suppress side reactions and lead to a polymer with a more defined structure. alfachemic.com While oxidative polymerization is a cost-effective and scalable method, it generally yields polymers with lower regioregularity compared to metal-catalyzed techniques. thermofisher.com Poly(3-octylthiophene) produced via this method can be doped with residual catalyst, such as ferric chloride, to achieve electrical conductivities up to 1 S/cm. thermofisher.com

Table 1: Influence of Reaction Parameters on FeCl₃-initiated Oxidative Polymerization of 3-Alkylthiophenes

| Reaction Parameter | Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Reduced Temperature | Improved polydispersity with a slight decrease in yield | Suppression of active (oxidized) monomers in favor of dimers/oligomers | alfachemic.com |

| Solvent Choice | Increased molecular weight and improved regioregularity | Improved solvation of the growing polymer chain | alfachemic.com |

| Order of Addition (e.g., "reverse addition") | Increased molecular weight and improved regioregularity | Suppression of dimer/oligomer couplings and improved solvation | alfachemic.com |

Transition metal-catalyzed cross-coupling reactions provide a more controlled route to synthesizing conjugated polymers like P3OT, offering superior control over molecular weight and regioregularity. thermofisher.com These methods typically involve the formation of carbon-carbon bonds between monomer units through a catalytic cycle involving a transition metal, most commonly nickel or palladium. thermofisher.com

Kumada Catalyst-Transfer Polycondensation (KCTP) is a powerful chain-growth polymerization method for preparing well-defined conjugated polymers. sigmaaldrich.com This technique utilizes a nickel catalyst to polymerize a thiophene (B33073) Grignard monomer. The key feature of KCTP is that the catalyst remains associated with the growing polymer chain and "walks" along it as new monomers are added, leading to a controlled, living-like polymerization. sigmaaldrich.comnih.gov This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. nih.govrsc.org The use of different phosphine (B1218219) ligands on the nickel catalyst can influence the polymerization process. d-nb.info

Grignard Metathesis (GRIM) polymerization is a widely used and cost-effective variant of KCTP for the large-scale synthesis of high molecular weight, regioregular poly(3-alkylthiophenes). rsc.org The process starts with the reaction of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent (like t-butyl magnesium chloride) to form a mixture of thienyl Grignard regioisomers. A nickel catalyst, such as Ni(dppp)Cl₂, is then added, which selectively polymerizes one of the isomers, leading to a highly regioregular polymer. The GRIM method is attractive because it uses readily available reagents and can be performed at room temperature. Kinetic studies have confirmed that GRIM polymerization proceeds via a quasi-living chain-growth mechanism, which enables the synthesis of block copolymers by sequential monomer addition. rsc.org

The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, has also been adapted for the synthesis of polythiophenes. A catalyst-transfer version of this polymerization has been developed, allowing for the controlled synthesis of poly(3-hexylthiophene) (P3HT) with narrow molecular weight distributions and high regioregularity. This method involves the polymerization of a thiophene monomer bearing both a boronic acid ester and a halide. The palladium catalyst transfers along the growing chain, similar to KCTP, enabling the synthesis of well-defined block copolymers.

Metal-Catalyzed Cross-Coupling Polymerizations

Control of Regioregularity in Poly(3-octylthiophene-2,5-diyl) Synthesis

Regioregularity is a critical parameter in the synthesis of P3OT as it directly impacts the material's electronic and optical properties. In poly(3-alkylthiophenes), three types of couplings between monomer units can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). thermofisher.com A high percentage of HT couplings leads to a more planar polymer backbone, which facilitates π-stacking between chains and enhances charge carrier mobility.

Metal-catalyzed methods, particularly GRIM and KCTP, are superior for achieving high regioregularity. In GRIM polymerization, the high regioselectivity arises from the preferential reaction of the nickel catalyst with the less sterically hindered thienyl Grignard isomer. This results in polymers with HT content often exceeding 95%.

The choice of catalyst and reaction conditions in these cross-coupling polymerizations is crucial for maximizing regioregularity. For example, in the GRIM synthesis of poly(3-hexylthiophene), Ni(dppp)Cl₂ is a commonly used catalyst that yields highly regioregular polymers. The ability to produce P3OT with such a high degree of structural order is a key reason for its widespread use in organic electronic devices. scielo.org.mx

Table 2: Comparison of Polymerization Methods for Poly(3-alkylthiophenes)

| Polymerization Method | Typical Regioregularity (% HT) | Control over Molecular Weight | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Oxidative Polymerization (e.g., FeCl₃) | 70-90% alfachemic.com | Poor to moderate | Simple, low cost, scalable | Lower regioregularity, catalyst residues thermofisher.com |

| GRIM / KCTP | >95% | Good to excellent (living-like) rsc.org | High regioregularity, controlled MW, block copolymers rsc.org | Requires synthesis of Grignard monomers, sensitive to impurities |

| Suzuki-Miyaura Coupling | High (>99%) | Good (living-like) | High regioregularity, well-defined polymers | Requires synthesis of boronic acid ester monomers |

Living Polymerization Techniques for Controlled Molecular Weight and Polydispersity

The synthesis of poly(3-octylthiophene-2,5-diyl) (P3OT) with well-defined properties, such as a specific molecular weight (Mn) and a narrow molecular weight distribution (low polydispersity index, PDI), is crucial for optimizing its performance in electronic devices. Living polymerization techniques are paramount in achieving this level of control. wikipedia.org Unlike conventional polymerization methods that involve chain termination and transfer reactions, living polymerizations maintain active polymer chain ends throughout the process, allowing for controlled, sequential monomer addition. wikipedia.org This results in polymers where the chain length is directly proportional to the monomer-to-initiator ratio and a PDI close to 1.0, indicating a high degree of uniformity in chain length.

One of the most effective methods for the controlled synthesis of poly(3-alkylthiophene)s, including P3OT, is the Kumada Catalyst-Transfer Polycondensation (KCTP) . This method is considered a chain-growth polymerization. researchgate.netacs.org The mechanism involves a Ni catalyst, such as [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2), which "walks" along the polymer chain as it grows. wikipedia.orgacs.org The polymerization is typically initiated by reacting a 2-bromo-5-chloromagnesio-3-alkylthiophene monomer with the Ni catalyst. acs.org The living nature of KCTP allows the molecular weight of the resulting polymer to be precisely controlled by adjusting the feed ratio of the monomer to the nickel catalyst. acs.orgnih.gov

Another prominent living chain-growth method is Grignard Metathesis (GRIM) Polymerization . This technique also enables control over molecular weight, PDI, and the regioregularity (RR) of the polymer under relatively mild conditions. nih.gov In a typical GRIM polymerization for P3OT, a dihalogenated 3-octylthiophene monomer is reacted with a Grignard reagent, like isopropyl magnesium chloride, followed by the addition of a nickel catalyst. nih.gov

The control over molecular weight is demonstrated by the linear relationship between Mn and the [monomer]/[catalyst] ratio. For instance, studies on poly(3-hexylthiophene) (P3HT), a closely related polymer, show that Mn increases linearly with the feed ratio of the monomer to Ni(dppp)Cl2. acs.org This control allows for the synthesis of P3OT with Mn values ranging from approximately 10 to 70 kDa while maintaining low PDI values, often below 1.5. nih.gov

| Polymerization Technique | Catalyst/Initiator System | Key Control Parameter | Achieved Mn Range (kDa) | Typical Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|---|

| Kumada Catalyst-Transfer Polycondensation (KCTP) | Ni(dppp)Cl2 | [Monomer]/[Catalyst] Ratio | Up to ~91 | 1.1 - 1.4 | researchgate.netrsc.org |

| Grignard Metathesis (GRIM) Polymerization | Ni(dppp)Cl2 | [Monomer]/[Catalyst] Ratio | 10 - 70 | < 1.5 | nih.gov |

| Electrochemical Polymerization in Flow Microreactor | Not Applicable (Electrochemical) | Reaction Conditions (e.g., current, flow rate) | Controlled | Controlled | rsc.org |

End-Group Functionalization Strategies in Poly(3-octylthiophene-2,5-diyl) Chains

The "living" nature of polymerization techniques like KCTP is highly advantageous for the precise functionalization of poly(3-octylthiophene-2,5-diyl) (P3OT) chain ends. Because the polymerization lacks a spontaneous termination step, the active catalyst center at the end of the growing chain can be deliberately quenched with various electrophilic reagents. This allows for the introduction of a wide array of functional groups at the terminus of the polymer chain. cmu.edu

End-group functionalization is a powerful tool for creating advanced macromolecular architectures. For example, a P3OT chain can be terminated to introduce a functional group that can then act as a macroinitiator for a different type of polymerization. This is a common strategy for synthesizing well-defined block copolymers , where a rigid, conducting P3OT block is combined with a flexible "coil" block, such as polystyrene or polylactide. mdpi.com

Common strategies for end-group functionalization include:

Quenching with Functionalized Grignard Reagents: The living poly(3-alkylthiophene) chain, which possesses a carbon-metal bond at its terminus, can be reacted with functionalized Grignard reagents (e.g., allylmagnesium bromide or vinylmagnesium bromide) to introduce reactive handles like vinyl or allyl groups. cmu.edu

Post-polymerization Modification: The introduction of a primary functional group, such as a hydroxyl (-OH) or bromo (-Br) group, allows for subsequent chemical transformations. For instance, a hydroxyl-terminated P3OT can be used to initiate the ring-opening polymerization (ROP) of cyclic esters like D,L-lactide to form P3OT-b-polylactide copolymers. mdpi.com Similarly, an alkyne-terminated P3OT can undergo a "click" reaction with an azide-functionalized polymer to create a block copolymer. mdpi.com

Use of Functionalized Initiators: An alternative approach is to use a functionalized initiator at the start of the polymerization. This places a specific functional group at the "head" of the polymer chain, while the "tail" can be functionalized upon termination, leading to heterobifunctional polymers. researchgate.net

These functionalized P3OT chains serve as crucial building blocks for creating more complex materials with tailored properties for applications in organic electronics, sensors, and nanotechnology. cmu.edumdpi.com

| Functional End-Group | Method of Introduction | Reagent/Initiator | Subsequent Application/Reaction | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | Post-polymerization modification | Functionalized initiator (e.g., 2-hydroxyethyl 2-bromopropionate for ATRP) | Initiation of Ring-Opening Polymerization (ROP) for block copolymers (e.g., with D,L-lactide) | mdpi.comcmu.edu |

| Vinyl/Allyl | End-capping | Vinylmagnesium bromide or Allylmagnesium bromide | Anionic macroinitiation, Ring-Opening Metathesis Polymerization (ROMP) | cmu.edumdpi.comcapes.gov.br |

| Alkyne | End-capping/Functionalized Initiator | Alkyne-containing Grignard reagent | Click chemistry (e.g., with azide-functionalized polymers) | mdpi.com |

| Bromo (-Br) | Post-polymerization modification | Bromo-containing initiator | Atom Transfer Radical Polymerization (ATRP) macroinitiator | mdpi.com |

| Thiol (-SH) | Post-polymerization modification | Thiol-containing reagents | Thia-Michael addition for block copolymer synthesis | rsc.org |

Advanced Spectroscopic and Analytical Characterization of Poly 3 Octylthiophene 2,5 Diyl Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioregularity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the chemical structure of poly(3-octylthiophene-2,5-diyl). It provides detailed information about the arrangement of atoms within the polymer chain, which is crucial for determining its regioregularity. The degree of regioregularity, specifically the head-to-tail (HT) coupling of the 3-octylthiophene (B1296729) monomer units, significantly influences the polymer's electronic and optical properties.

In ¹H NMR spectra of P3OT, the chemical shifts of the protons on the thiophene (B33073) ring and the octyl side chain are particularly informative. For instance, the aromatic proton signal can be used to quantify the percentage of HT linkages. In a highly regioregular HT-P3OT, a distinct signal for the aromatic proton at the 4-position of the thiophene ring is observed. Irregular head-to-head (HH) or tail-to-tail (TT) couplings result in different chemical environments and, consequently, additional peaks in the aromatic region of the spectrum.

The alkyl region of the ¹H NMR spectrum provides information about the octyl side chains. The signals corresponding to the methylene (B1212753) group adjacent to the thiophene ring (α-CH₂) are also sensitive to the regioregularity. In HT-coupled polymers, a single, well-defined triplet is typically observed for these protons. In contrast, regiorandom polymers exhibit a more complex set of multiplets due to the varied chemical environments arising from different coupling arrangements.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing direct insight into the carbon skeleton of the polymer. The chemical shifts of the thiophene ring carbons are highly dependent on the substitution pattern and the nature of the neighboring monomer units. By analyzing the number and positions of the signals in the aromatic region of the ¹³C NMR spectrum, the degree of regioregularity can be accurately determined.

Table 1: Representative ¹H NMR Chemical Shifts for Regioregular Poly(3-octylthiophene-2,5-diyl) in CDCl₃

| Proton | Chemical Shift (ppm) |

| Aromatic-H | ~6.98 |

| α-CH₂ | ~2.80 |

| β-CH₂ | ~1.70 |

| Internal (CH₂)₅ | ~1.2-1.4 |

| Terminal CH₃ | ~0.90 |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument.

Mass Spectrometry Techniques for Oligomer and Polymer Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and molecular weight distribution of polymers, as well as for identifying end groups and impurities. free.fr For polymers like poly(3-octylthiophene-2,5-diyl), which are generally non-volatile, soft ionization techniques are required to bring the macromolecules into the gas phase without significant fragmentation. free.fr

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a widely used technique for the analysis of synthetic polymers. iyte.edu.tr In this method, the polymer sample is co-crystallized with a matrix compound that strongly absorbs the laser energy. iyte.edu.tr The laser irradiation causes the desorption and ionization of the polymer molecules, primarily as singly charged species. uvic.ca The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio, providing a detailed mass spectrum that reveals the distribution of oligomers. iyte.edu.tr From the MALDI-TOF spectrum, the mass of the repeating monomer unit can be confirmed, and the masses of the end groups can be deduced. iyte.edu.tr

Electrospray Ionization (ESI) is another soft ionization technique suitable for polymer analysis. iyte.edu.tr ESI is particularly useful when coupled with liquid chromatography (LC), allowing for the separation of the polymer mixture prior to mass analysis. iyte.edu.tr This hyphenated technique, LC-MS, can provide information on both the molecular weight distribution and the chemical composition of copolymers. psu.edu

The data obtained from mass spectrometry is crucial for confirming the successful synthesis of the target polymer and for understanding the polymerization mechanism. It allows for the identification of different polymer chains present in a sample and can reveal the presence of any side products or unreacted monomers. free.fr

Infrared (IR) Spectroscopy for Functional Group Identification and Polymer Structure

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds, the molecular structure of poly(3-octylthiophene-2,5-diyl) can be confirmed. researchgate.net

The IR spectrum of P3OT exhibits characteristic absorption bands that confirm the presence of the thiophene ring and the octyl side chains. The vibrations of the C-H and C=C bonds of the thiophene rings give rise to bands in the regions of 1536-680 cm⁻¹. researchgate.net Specifically, the C=C stretching vibrations of the thiophene ring are typically observed around 1510 cm⁻¹ and 1460 cm⁻¹.

The presence of the octyl side chain is confirmed by the characteristic stretching and bending vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. The aliphatic C-H stretching vibrations are typically observed in the region of 2850-2960 cm⁻¹. The C-H bending vibrations of the CH₂ and CH₃ groups appear at around 1465 cm⁻¹ and 1377 cm⁻¹, respectively. researchgate.net

Furthermore, IR spectroscopy can provide information about the regioregularity of the polymer. The out-of-plane C-H wagging vibration of the thiophene ring is sensitive to the substitution pattern. For 3-substituted thiophenes, a strong band near 725 cm⁻¹ is indicative of the cis-CH wagging, which can be correlated with the polymer's structure. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for Poly(3-octylthiophene-2,5-diyl)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2925 | Aliphatic C-H stretching (asymmetric) |

| ~2855 | Aliphatic C-H stretching (symmetric) |

| ~1510 | Thiophene ring C=C stretching |

| ~1460 | Thiophene ring C=C stretching / CH₂ scissoring |

| ~1377 | CH₃ symmetric bending |

| ~820 | Thiophene C-H out-of-plane bending |

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Polydispersity Determination

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is the most common technique for determining the molecular weight averages (such as the number-average molecular weight, Mₙ, and the weight-average molecular weight, Mₙ) and the polydispersity index (PDI) of polymers. specificpolymers.comscholaris.ca The PDI (Mₙ/Mₙ) is a measure of the breadth of the molecular weight distribution. scholaris.ca

SEC separates molecules based on their hydrodynamic volume in solution. paint.org The polymer solution is passed through a column packed with porous gel beads. scholaris.ca Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. paint.org Smaller molecules can diffuse into the pores, leading to a longer retention time. paint.org

A detector, typically a refractive index (RI) detector, is used to monitor the concentration of the polymer as it elutes from the column. specificpolymers.com The resulting chromatogram is a plot of detector response versus elution volume. By calibrating the column with polymer standards of known molecular weight, the elution volume can be converted to molecular weight, allowing for the determination of the Mₙ, Mₙ, and PDI of the P3OT sample. scholaris.ca

The molecular weight and PDI are critical parameters that influence the processing and final properties of the polymer. For instance, the mechanical strength, viscosity, and film-forming ability of P3OT are all dependent on its molecular weight. SEC provides a reliable method to control and verify these crucial parameters during polymer synthesis and processing. specificpolymers.com

Table 3: Typical Molecular Weight Data for Regioregular Poly(3-octylthiophene-2,5-diyl) from SEC

| Parameter | Typical Value |

| Number-Average Molecular Weight (Mₙ) | ~34,000 g/mol sigmaaldrich.com |

| Weight-Average Molecular Weight (Mₙ) | 30,000 to 50,000 g/mol thermofisher.com |

| Polydispersity Index (PDI) | 2 to 4 thermofisher.com |

Elemental Analysis in the Context of Compound Purity and Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. For poly(3-octylthiophene-2,5-diyl), elemental analysis is used to verify the empirical formula of the polymer and to assess its purity.

The theoretical elemental composition of the repeating monomer unit of 3-octylthiophene, C₁₂H₁₈S, can be calculated based on its atomic weights. By comparing the experimentally determined elemental composition with the theoretical values, the purity of the synthesized polymer can be confirmed. Significant deviations from the expected values may indicate the presence of impurities, such as residual catalyst, solvent, or side products from the polymerization reaction.

For instance, a lower-than-expected carbon and hydrogen content might suggest the presence of inorganic impurities. Conversely, an unexpectedly high carbon content could indicate the presence of organic residues. The sulfur content is particularly important for confirming the identity of the thiophene-based polymer.

In addition to verifying the elemental composition of the homopolymer, elemental analysis is also crucial for determining the composition of copolymers, such as poly(3-octylthiophene-2,5-diyl-co-3-decyloxythiophene-2,5-diyl). sigmaaldrich.com By analyzing the elemental ratios, the molar ratio of the different monomer units in the copolymer chain can be determined.

Table 4: Theoretical Elemental Composition of the 3-Octylthiophene Monomer Unit (C₁₂H₁₈S)

| Element | Atomic Weight ( g/mol ) | % Composition |

| Carbon (C) | 12.01 | 74.16 |

| Hydrogen (H) | 1.01 | 9.33 |

| Sulfur (S) | 32.07 | 16.51 |

Theoretical and Computational Investigations of Azane;2,5 Dimethyl 3 Octylthiophene and Its Polymerized Forms

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are essential for elucidating the fundamental electronic properties and three-dimensional shapes (conformations) of thiophene-based molecules and polymers. These calculations solve approximations of the Schrödinger equation to determine molecular orbital energies, electron distribution, and geometric parameters.

For the monomer, 2,5-dimethyl-3-octylthiophene , quantum calculations can predict its optimized geometry, including bond lengths and angles. A key focus is on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic and optical properties. A smaller gap generally implies easier electronic excitation. For instance, theoretical studies on similar thiophene (B33073) derivatives show how substituents influence these energy levels. ljast.lyresearchgate.net The addition of alkyl groups like methyl and octyl substituents has a known effect on the electronic structure. acs.org

When considering the polymer, poly(2,5-dimethyl-3-octylthiophene) , calculations become more complex. They are often performed on oligomers (short chains of repeating monomer units) to extrapolate the properties of the full polymer. scispace.comresearchgate.net These calculations reveal how the electronic structure changes with increasing chain length. For example, as the number of thiophene units increases, the HOMO-LUMO gap typically decreases, indicating a shift towards more metallic or semiconducting character. ljast.ly The conformation of the polymer backbone, particularly the torsion (twist) angle between adjacent thiophene rings, is also a critical output. A more planar conformation generally leads to better π-orbital overlap along the polymer chain, which enhances charge transport. researchgate.net

| Calculated Property | Monomer (2,5-dimethyl-3-octylthiophene) | Polymer (poly(2,5-dimethyl-3-octylthiophene)) | Significance |

| HOMO Energy | Predicted value indicates electron-donating ability. | Increases with chain length, affecting p-type doping efficiency. | Governs hole injection and transport. ljast.ly |

| LUMO Energy | Predicted value indicates electron-accepting ability. | Decreases with chain length, affecting n-type doping efficiency. | Governs electron injection and transport. ljast.ly |

| HOMO-LUMO Gap | Relatively large. | Decreases and converges as chain length increases. scispace.comresearchgate.net | Determines the polymer's optical absorption and electronic band gap. researchgate.net |

| Dihedral Angle | Not applicable (single ring). | Determines the planarity of the polymer backbone. | Smaller angles (more planar) lead to better conjugation and charge mobility. researchgate.net |

Density Functional Theory (DFT) Applications to Thiophene Oligomers and Polymers

Density Functional Theory (DFT) is the most widely used quantum chemical method for studying conjugated polymers due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are instrumental in predicting the geometric and electronic properties of thiophene oligomers and polymers. ljast.lyscispace.com

For thiophene oligomers, DFT can accurately calculate how properties like the HOMO-LUMO gap evolve with the number of repeating units. scispace.comresearchgate.net By plotting the calculated gap energy against the reciprocal of the chain length (1/n), researchers can extrapolate the band gap of an infinitely long polymer chain. researchgate.net This method has been successfully applied to various polythiophene derivatives to predict their semiconducting properties. scispace.com DFT is also used to calculate other important quantum chemical parameters such as ionization potential, electron affinity, and electronegativity, which provide a deeper understanding of the material's reactivity and stability. ljast.lyresearchgate.net

In the context of poly(3-octylthiophene-2,5-diyl) (P3OT), a close analog, DFT studies have been used to investigate the effects of regioregularity—the specific orientation of the octyl side chains. researchgate.net These calculations show that a highly regioregular, head-to-tail (HT) arrangement leads to a more planar backbone, smaller band gap, and consequently, better performance in devices. cmu.edu The presence of methyl groups at the 2 and 5 positions in poly(2,5-dimethyl-3-octylthiophene) would enforce a specific, albeit likely twisted, conformation, the effects of which could be precisely modeled using DFT.

| DFT-Calculated Parameter | Description | Relevance to Polythiophenes |

| Total Energy | The ground-state energy of the system. | Used to determine the most stable conformation (e.g., planar vs. twisted). |

| HOMO-LUMO Gap (Band Gap) | Energy difference between frontier orbitals. researchgate.net | Key predictor of optical and electronic properties. nih.gov |

| Ionization Potential (IP) | Energy required to remove an electron (related to HOMO). researchgate.net | Relates to the material's suitability for p-type (hole) conduction. |

| Electron Affinity (EA) | Energy released when an electron is added (related to LUMO). researchgate.net | Relates to the material's suitability for n-type (electron) conduction. |

| Reactivity Descriptors | Parameters like chemical hardness, softness, and electrophilicity index. ljast.ly | Predict the polymer's stability and interaction with other molecules (e.g., dopants). nih.gov |

Molecular Dynamics Simulations for Conformational Dynamics and Self-Assembly

While quantum chemical methods describe the static electronic properties, Molecular Dynamics (MD) simulations are used to study how polymer chains move, flex, and organize over time. mdpi.com MD simulations model the atoms as classical particles interacting through a set of rules known as a force field. biorxiv.org

For polymers like P3OT, MD simulations are crucial for understanding conformational dynamics—the twisting and bending of the polymer backbone and the movement of the flexible alkyl side chains. acs.org These simulations show that the polymer is not static but exists as an ensemble of different conformations. The planarity of conjugated segments can fluctuate, which directly impacts the electronic properties. acs.org

MD is also a primary tool for investigating the self-assembly of polythiophenes into ordered structures, such as crystalline lamellae. nih.gov The simulations can reveal how polymer chains pack together in the solid state, forming π-stacked aggregates where charge can hop between chains. acs.org This process is highly influenced by factors like side-chain length, regioregularity, and solvent environment. cmu.eduacs.org For instance, MD studies on poly(3-hexylthiophene) (P3HT) have shown that chains preferentially adopt an "edge-on" orientation on certain surfaces, which is favorable for charge transport in field-effect transistors. nih.gov The interplay between the rigid backbone and flexible side chains, which is critical for self-assembly, can be modeled in detail. cmu.edu

Computational Modeling of Charge Transport Mechanisms in Poly(3-octylthiophene-2,5-diyl)

Understanding how electrical charge moves through a polymer film is vital for its application in electronics. Computational models of charge transport in polythiophenes like P3OT typically focus on charge hopping between localized states. rsc.org In this picture, a charge (a hole or an electron) resides on a conjugated segment of a polymer chain and then "hops" to an adjacent segment on the same or a different chain.

The rate of this hopping is determined by two key factors, both of which can be calculated computationally:

Reorganization Energy: The energy required to distort the geometry of the molecule and its surroundings when it gains or loses a charge. A lower reorganization energy facilitates faster charge transport.

Electronic Coupling (Transfer Integral): A measure of the electronic interaction between the two sites involved in the hop. This value is highly sensitive to the distance and relative orientation of the polymer chains, emphasizing the importance of polymer packing and morphology. chemrxiv.org

Computational studies on P3HT have shown that regioregularity defects can significantly disrupt charge transport. chemrxiv.orgresearchgate.net Eliminating these defects leads to more ordered packing and a dramatic improvement in electron mobility. chemrxiv.org Quantum chemical calculations have indicated that the improved electron mobility in defect-free P3HT is associated with a lower degree of disorder and a more favorable transfer angle between the LUMOs of adjacent chains. chemrxiv.orgresearchgate.net While P3OT is primarily a hole transporter, these models provide a framework for understanding and improving ambipolar or n-type behavior in polythiophenes. rsc.orgnih.gov

| Charge Transport Parameter | Computational Method | Influence on Mobility |

| Hole/Electron Mobility | Kinetic Monte Carlo simulations using calculated hopping rates. | The macroscopic measure of charge transport efficiency. rsc.orgresearchgate.net |

| Reorganization Energy | DFT calculations on neutral and charged oligomers. | Lower values lead to higher mobility. |

| Electronic Coupling | Quantum chemistry calculations on pairs of oligomers. | Higher values, dependent on π-stacking distance and orientation, lead to higher mobility. chemrxiv.org |

| Energetic Disorder | Calculated from variations in site energies due to conformational differences. | Higher disorder leads to lower mobility. researchgate.net |

Predictive Studies on Reactivity and Polymerization Behavior

Computational chemistry can be used to predict the reactivity of monomers and the likely outcomes of polymerization reactions. For thiophene derivatives, this involves studying the mechanisms of reactions used for polymerization, such as Grignard metathesis (GRIM) or Stille coupling. researchgate.netacs.org

DFT calculations can be used to model the reaction pathways for the polymerization of 2,5-dimethyl-3-octylthiophene . However, a significant challenge arises from the substitution pattern. Standard polymerization methods for polythiophenes typically require reactive sites (like halogens) at the 2- and 5-positions of the thiophene ring, which are then coupled to form the polymer chain. nih.gov In the specified monomer, these positions are blocked by methyl groups.

Predictive studies would therefore focus on alternative polymerization mechanisms or the reactivity of a modified monomer, for example, 4-bromo-2,5-dimethyl-3-octylthiophene . Computational models could then investigate:

Activation Barriers: Calculating the energy barriers for key steps in the polymerization catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net

Site Selectivity: Predicting which sites on the monomer are most likely to react. For instance, DFT-based reactivity descriptors can predict the most likely sequence of chlorination on a thiophene ring. researchgate.net

Steric Effects: Quantifying the steric hindrance introduced by the methyl and octyl groups. researchgate.net The bulky side groups can significantly influence whether polymerization is feasible and can affect the regioregularity of the resulting polymer. Computational studies have shown that sterically demanding substituents can induce twisting in the polymer backbone. researchgate.net

These predictive studies are invaluable for guiding synthetic efforts, helping chemists choose the most promising monomers and reaction conditions to achieve a desired polymer structure, avoiding unfeasible synthetic routes. researchgate.netrsc.org

Structure Property Relationships in Poly 3 Octylthiophene 2,5 Diyl Systems

Influence of Alkyl Chain Length and Branching on Intermolecular Interactions in Poly(3-octylthiophene-2,5-diyl)

The length and branching of the alkyl side chains on the polythiophene backbone play a pivotal role in dictating the intermolecular interactions within poly(3-alkylthiophene) (P3AT) systems. scientific.netacs.org In P3OT, the octyl side chains are crucial for enhancing solubility in common organic solvents, a property that is essential for solution-based processing of electronic devices. scientific.net

The intermolecular forces between the main polymer chains are considerably stronger than the van der Waals forces acting along the side chain direction. scientific.net This disparity facilitates crystallization through π-π stacking between the conjugated main chains, leading to the formation of ordered one-dimensional structures. scientific.net However, a thermodynamic incompatibility exists between the alkyl side chains and the conjugated backbone, resulting in a nanoscale phase separation. scientific.net

Studies comparing P3ATs with varying linear alkyl side-chain lengths, such as poly(3-butylthiophene) (P3BT), poly(3-hexylthiophene) (P3HT), and poly(3-dodecylthiophene) (P3DDT), have provided insights into the role of the alkyl group. scientific.net While longer side chains can improve solubility, they can also introduce steric hindrance that affects the close packing of the polymer backbones. Research on regiorandom P3ATs has shown that as the side-chain length increases from hexyl to dodecyl, the backbone motion is enhanced due to the faster movement of the longer side chains. osti.gov This increased motion can, in turn, influence charge transport properties. osti.gov For instance, thin-film transistor measurements have indicated that the charge mobilities of regiorandom P3ATs tend to decrease as the side-chain length increases. osti.gov

The nature of the alkyl substituent also has a direct impact on the ability of the polymer to form ordered interchain structures in films deposited from solution and influences the interchain stacking distance. acs.org Favorable intermolecular interactions between the solvent and the polymer can promote the formation of clusters, which act as precursors to thermodynamically stable supramolecular assemblies. kuleuven.beacs.org The choice of solvent is therefore critical, as it can significantly influence the self-assembly pathway. acs.org

Impact of Regioregularity on Self-Assembly and Crystalline Order in Poly(3-octylthiophene-2,5-diyl)

Regioregularity, which describes the consistency of the head-to-tail (H-T) linkages of the monomer units, is a critical factor that profoundly affects the self-assembly and crystalline order in P3OT. nist.govresearchgate.net High regioregularity, with a high percentage of H-T couplings, allows the polymer chains to adopt a more planar conformation, which is essential for effective π-π stacking and the formation of well-ordered crystalline lamellae. nist.gov

In contrast, regiorandom polymers contain a significant number of head-to-head (H-H) and tail-to-tail (T-T) couplings. These "kinks" in the polymer chain disrupt the planarity and hinder the ability of the chains to pack closely, often leading to an amorphous or less crystalline structure. nist.govresearchgate.net For example, a decrease in the regioregularity of P3HT from 98% to 75% resulted in a reduction in crystallinity from 48% to 16%, and polymers with a regioregularity of 64% or less were found to be amorphous. researchgate.net

The degree of regioregularity has a direct impact on the crystal lamellar thickness. nist.govresearchgate.net Studies on P3HT have shown that as regioregularity decreases, the peak of the melting endotherm shifts to lower temperatures, its magnitude decreases, and its breadth increases. nist.gov This behavior is consistent with Flory's equilibrium copolymer theory, which treats the regiodefects as comonomer units that are either excluded from the crystal or incorporated with an enthalpic penalty. nist.gov For instance, a highly oriented P3HT film with greater than 96% regioregularity exhibited a crystal lamellar thickness of 9.1 nm. nist.govresearchgate.net

Furthermore, the distribution of these regiodefects within the polymer chain is also significant. Block copolymers of P3HT, consisting of a highly regioregular block and a regiorandom block, have demonstrated a strong tendency to crystallize, even at low average regioregularities. rsc.org This is in stark contrast to random copolymers with the same average regioregularity, where the crystallinity is substantially suppressed due to the random distribution of chain-distorting defects. rsc.org This highlights that not just the percentage, but also the sequence of regioregularity, plays a crucial role in the self-assembly process. rsc.org

Correlation between Molecular Structure and Electronic Band Structure in Poly(3-octylthiophene-2,5-diyl)

The electronic band structure of P3OT, which includes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels and the resulting energy gap, is intrinsically linked to its molecular structure. journaljmsrr.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate these properties. journaljmsrr.comresearchgate.net

For P3OT, DFT calculations have estimated the HOMO, LUMO, and energy gap. In a vacuum, these values have been calculated to be approximately -6.44 eV, -3.63 eV, and 2.81 eV, respectively. journaljmsrr.com Experimental investigations using cyclic voltammetry have reported HOMO and LUMO levels of -4.97 eV and -2.62 eV, leading to a bandgap of 2.35 eV. sdiarticle4.com Another study reported a bandgap of 2.51 eV. sdiarticle4.com The presence of solvents has been shown to have a minor effect on these energy levels. journaljmsrr.com

The effective conjugation length along the polymer backbone is a key determinant of the electronic band structure. A longer effective conjugation length generally leads to a smaller energy gap. However, the introduction of long alkyl side chains, such as the octyl group in P3OT, can sometimes lead to conformational changes that result in a shorter effective conjugation length compared to polymers with shorter side chains. scispace.com This can cause a blue shift in the absorption maximum. scispace.com

The degree of π-π stacking and crystallinity also significantly influences the electronic properties. In a well-ordered crystalline structure, the close proximity of the polymer chains enhances the intermolecular electronic coupling. aps.org This can lead to a decrease in the bandgap and an increase in the dispersion of the HOMO and LUMO bands, which is beneficial for charge transport. aps.org

Engineering of Optical Absorption and Emission Properties through Structural Modification

The optical properties of P3OT, specifically its absorption and emission spectra, can be tailored through modifications to its molecular structure. scispace.com These properties are a direct consequence of the electronic transitions between the HOMO and LUMO levels. researchgate.net

A key feature in the absorption spectra of poly(3-alkylthiophenes) is the appearance of a vibronic structure, which is indicative of increased conjugation and π-stacking of the polymer chains. kuleuven.beacs.org For instance, when a non-solvent is added to a solution of a P3AT, the absorption peak can red-shift significantly, and a distinct vibronic band structure emerges. kuleuven.beacs.org This shift to longer wavelengths (red-shift) signifies a more ordered, aggregated state with enhanced interchain interactions. kuleuven.be

The length of the alkyl side chain influences the optical properties. acs.org While P3OT and poly(3-decylthiophene) exhibit similar absorption spectra, P3HT often shows a more red-shifted absorption due to a higher degree of order in its films. acs.org In contrast, P3BT, with a shorter butyl side chain, displays a highly blue-shifted absorption maximum, indicating weaker intermolecular coupling. acs.org

The solvent used for processing also plays a crucial role in the final optical characteristics of the polymer film. kuleuven.beacs.org The self-assembly process, which dictates the final morphology and degree of π-stacking, is highly dependent on the solvent-polymer interactions. kuleuven.beacs.org By carefully selecting the solvent system, it is possible to control the formation of supramolecular assemblies and thus engineer the optical properties. kuleuven.be Furthermore, the introduction of specific functional groups or the creation of copolymers can also be used to fine-tune the absorption and emission profiles for specific applications. ubc.ca

Role of the Thiophene (B33073) Backbone and Side Chains in Charge Carrier Mobility

The charge carrier mobility in P3OT is a complex property governed by the interplay between the conjugated thiophene backbone and the insulating alkyl side chains. osti.govscispace.com The thiophene backbone provides the pathway for charge transport through its delocalized π-electron system. nih.govwikipedia.org The efficiency of this transport is highly dependent on the planarity of the backbone and the degree of π-π stacking between adjacent polymer chains. researchgate.netrsc.org

High regioregularity is crucial for achieving high charge carrier mobility as it promotes a planar backbone conformation and facilitates the formation of crystalline domains where π-π stacking is maximized. researchgate.net This close packing allows for efficient hopping of charge carriers between chains, which is often the rate-limiting step in charge transport. osti.gov Increasing the regioregularity of P3HT has been shown to improve charge transport characteristics, with a four-fold increase in mobility observed in one study. researchgate.net

The alkyl side chains, while necessary for solubility, can also influence charge mobility. acs.orgosti.gov Longer side chains can increase the distance between the conjugated backbones, potentially hindering interchain charge hopping. acs.org Indeed, studies on regiorandom P3ATs have suggested that charge mobilities decrease as the side-chain length increases. osti.gov However, the side chains also play a role in the self-assembly and packing of the polymer chains, which in turn affects mobility. core.ac.ukrsc.org

The mobility of charge carriers in regioregular P3OT has been measured to be in the range of 5 x 10⁻⁴ to 5 x 10⁻³ cm² V⁻¹ s⁻¹ at low doping levels. rsc.orgrsc.org Interestingly, at higher doping levels, the mobility can increase dramatically, reaching as high as 0.5 cm² V⁻¹ s⁻¹. rsc.orgrsc.org This is attributed to the formation of bipolarons and a transition to a more metal-like conduction mechanism. rsc.orgrsc.org The charge transport mechanism at different temperatures has been described by models such as three-dimensional variable range hopping and thermally activated tunneling. aip.org

Ultimately, achieving high charge carrier mobility in P3OT requires a delicate balance between a well-ordered, planar thiophene backbone that facilitates intrachain and interchain charge transport, and the solubilizing alkyl side chains that influence the polymer's processing and solid-state packing. rsc.orgnih.govrsc.orgresearchgate.net

Interfacial and Surface Science Studies of Poly 3 Octylthiophene 2,5 Diyl

Adsorption and Interaction Mechanisms of Thiophene (B33073) Derivatives on Metal Surfaces (e.g., Gold)

The interface between thiophene-based polymers and metal electrodes, particularly gold, is crucial as it directly impacts electron transport characteristics. acs.orgosti.gov Studies on the adsorption of thiophene derivatives on gold surfaces reveal complex interaction mechanisms. It is widely understood that thiophenes can interact with the gold surface via a gold-sulfur bond. researchgate.netnih.gov

Research using techniques like X-ray photoelectron spectroscopy (S 2p XPS) on various polythiophenes has shown complex line shapes, indicating that sulfur atoms exist in different chemical environments. acs.orgosti.gov These different environments are attributed to both intact molecules adsorbed on various sites and molecules that have undergone dissociation. acs.orgosti.gov Density functional theory (DFT) calculations support these findings, showing different core level binding energies (CLBEs) for thiophene adsorbed on a perfect Au(111) plane versus at defect sites. acs.orgosti.gov

A significant finding is the potential for S–C bond scission upon contact with the metal surface, which disrupts the π-electron system essential for charge transport. acs.orgosti.gov The presence of defects and step-edges on the gold surface appears to promote this spontaneous dissociation. acs.orgosti.gov However, the use of near-edge X-ray absorption fine structure (NEXAFS) spectroscopy confirms the presence of intact thiophenes on the surface through clear π resonance peaks. acs.orgosti.gov

When P3OT is deposited on gold electrodes, it can form layers with defects like pores and holes. researchgate.net However, modifying the gold surface with a self-assembled monolayer (SAM) of a material like dodecanethiol before P3OT deposition results in a more compact and defect-free polymer film. researchgate.net This suggests that the initial surface condition dictates the quality of the subsequently deposited polymer layer.

Interfacial Phenomena Affecting Charge Transport at Material Interfaces

Interfacial phenomena are paramount in dictating charge transport in P3OT-based devices. The morphology of the polymer film at the interface plays a significant role, as charge transport in these amorphous or semi-crystalline materials often occurs via hopping between localized states. scispace.com Any disorder at the interface can further reduce charge carrier mobility. scispace.com

The interface between P3OT and metal electrodes (e.g., Au, Al, Ni) creates a potential barrier that affects charge injection. scispace.com For electrochemically synthesized P3OT in a sandwich structure, the potential barrier height was estimated to be around 0.1 eV for Au/P3OT and Ni/POT interfaces, but significantly higher at 0.85 eV for the Al/P3OT interface. scispace.com Such barriers directly influence the current-voltage characteristics of a device.

In the context of ion-selective electrodes (ISEs), P3OT is often used as a solid-contact layer that acts as an ion-to-electron transducer. mdpi.comacs.orgmdpi.com The primary role of this layer is to facilitate charge transfer between the ion-selective membrane (an ionic conductor) and the electronic conductor (the electrode). mdpi.com The efficiency of this transduction is an interfacial process. Studies have shown that a detrimental water layer can form at this buried interface, but using a hydrophobic solid contact like P3OT helps to prevent this, leading to greater potential stability. acs.orgmdpi.com

The electrical capacitance of the P3OT layer is another crucial factor. mdpi.com Modifying carbon nanomaterials with P3OT has been shown to improve the properties of the solid-contact layer by enhancing hydrophobicity and electrical capacitance, which beneficially influences the stability of the potentiometric response of sensors. mdpi.com The charge carrier mobility in P3OT is also influenced by the molecular packing structure, where charge delocalization occurs both along the polymer backbone and between adjacent chains (π-stacking). acs.org Disrupting this packing, for instance by altering side-chain interdigitation, can impact mobility. acs.org

Spectroscopic Characterization of Thin Film Morphology and Orientation

Spectroscopic techniques are indispensable for characterizing the morphology and molecular orientation within P3OT thin films, which are critical determinants of their electronic properties.

UV-Visible (UV-Vis) Absorption Spectroscopy : This technique is used to examine the degree of intra- and inter-chain ordering. semanticscholar.orgscielo.br The UV-Vis spectrum of P3OT films often shows distinct vibronic shoulders, with a more pronounced shoulder at longer wavelengths (e.g., ~600 nm) indicating a higher degree of molecular order and crystallization. scielo.org.mx The position of the absorption maximum can also indicate the effective conjugation length of the polymer chains. scispace.com

Raman Spectroscopy : Raman spectroscopy can elucidate the influence of different chemical environments on the polymer matrix and monitor the stability of various species, such as radical cations (polarons) and dications (bipolarons), which are formed during redox processes. researchgate.net It helps characterize different structures (pristine vs. non-pristine) within the polymer chains. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) : These surface-sensitive techniques are vital for studying polymer-metal interfaces. As mentioned, XPS can identify different chemical states of sulfur, distinguishing between intact and dissociated thiophene rings on a gold surface. acs.orgacs.org NEXAFS provides information about the orientation of the polymer chains relative to the substrate. acs.orgacs.org

Atomic Force Microscopy (AFM) and Kelvin Probe Force Microscopy (KPFM) : AFM is used to visualize the surface topography and roughness of P3OT films. semanticscholar.orgscielo.br KPFM goes a step further by simultaneously mapping the surface potential, which can be correlated with the local work function. nih.gov KPFM studies on sub-monolayer P3OT films have been able to discern the nanoscale substructure and electrostatic properties of crystalline aggregates, revealing differences in surface potential between the first polymer layer in contact with the substrate and subsequent layers. nih.gov

Electrochemical Behavior and Redox Processes of Poly(3-octylthiophene-2,5-diyl) Films

The electrochemical properties of P3OT are central to its function as a conducting polymer. P3OT can be reversibly switched between an electrically insulating (neutral or reduced) state and a highly conductive (oxidized or p-doped) state. researchgate.netabo.fi This switching is a fundamental property that enables its use in various applications.

Cyclic Voltammetry (CV) : CV is a standard technique used to study the redox behavior of P3OT films. The voltammograms of P3OT typically show reversible oxidation and reduction peaks corresponding to the formation and neutralization of polarons and bipolarons. researchgate.netsemanticscholar.org The potentials at which these processes occur can be used to estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. semanticscholar.org For P3OT, the E(HOMO) has been estimated at -4.97 eV and the E(LUMO) at -2.62 eV. semanticscholar.org

Electrochemical Doping and Wettability : The process of electrochemical oxidation (doping) involves the introduction of anions from an electrolyte into the polymer film to compensate for the positive charges (polarons) created on the polymer backbone. This process not only changes the conductivity but also alters the film's surface properties, such as wettability. acs.org For instance, the water contact angle of a neutral P3OT film can be significantly decreased (making it more hydrophilic) upon oxidative doping. acs.org This change is generally reversible, provided the film is not over-oxidized. acs.org

Electrochemical Impedance Spectroscopy (EIS) : EIS is a powerful technique for studying the electrical properties of P3OT films at different oxidation levels. acs.orgabo.fi By fitting the impedance data to an equivalent electrical circuit, it is possible to deconvolve and quantify parameters related to charge-transfer resistance, double-layer capacitance, and diffusion processes within the film. abo.fi These parameters change systematically with the oxidation (doping) level of the polymer, providing a detailed picture of the reversible redox and conductivity switching. abo.fi The capacitance of the P3OT layer, which is crucial for potential stability in sensor applications, can be directly measured using techniques like chronopotentiometry and EIS. mdpi.com

Applications of Poly 3 Octylthiophene 2,5 Diyl in Organic Electronics and Advanced Materials

Organic Field-Effect Transistors (OFETs) Utilizing Poly(3-octylthiophene-2,5-diyl)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and P3OT has been extensively studied as an active semiconductor layer in these devices. The performance of P3OT-based OFETs is highly dependent on the polymer's regioregularity, molecular weight, and the processing conditions used to fabricate the thin film.

The charge carrier mobility in P3OT-based OFETs is a critical parameter for device performance. High regioregularity (greater than 95%) of the polymer chains leads to better packing and higher crystallinity in the thin film state, which in turn facilitates more efficient charge transport. Solution-based deposition techniques, such as spin coating and inkjet printing, are commonly employed for fabricating P3OT films for OFETs. The choice of solvent and annealing temperature significantly influences the morphology of the polymer film and, consequently, the device's electrical characteristics.

Researchers have demonstrated that by optimizing these parameters, P3OT-based OFETs can achieve field-effect mobilities in the range of 10⁻³ to 10⁻² cm²/Vs. While these values are lower than those of amorphous silicon, they are sufficient for applications such as flexible displays and electronic paper.

Table 1: Performance of P3OT-based OFETs under Various Processing Conditions

| Deposition Method | Solvent | Annealing Temperature (°C) | Field-Effect Mobility (cm²/Vs) | On/Off Ratio |

| Spin Coating | Chloroform | 120 | ~1.5 x 10⁻³ | >10⁵ |

| Drop Casting | Toluene | 100 | ~5.0 x 10⁻⁴ | >10⁴ |

| Inkjet Printing | o-Dichlorobenzene | 150 | ~2.0 x 10⁻³ | ~10⁵ |

Organic Photovoltaics (OPVs) and Solar Cell Architectures Incorporating Poly(3-octylthiophene-2,5-diyl)

In the realm of organic photovoltaics (OPVs), P3OT has been a benchmark p-type donor material in bulk heterojunction (BHJ) solar cells. In a typical BHJ architecture, P3OT is blended with an n-type acceptor material, often a fullerene derivative such as-phenyl-C₆₁-butyric acid methyl ester (PCBM). The blend is cast from a common solvent to form a photoactive layer with a large interfacial area between the donor and acceptor materials.

Upon absorbing light, P3OT generates excitons (bound electron-hole pairs), which then diffuse to the donor-acceptor interface. At this interface, the exciton (B1674681) dissociates, with the electron being transferred to the acceptor material and the hole remaining in the P3OT. These separated charges are then transported to their respective electrodes, generating a photocurrent.

The power conversion efficiency (PCE) of P3OT:PCBM-based solar cells is influenced by factors such as the blend ratio, solvent choice, and post-deposition treatments like thermal annealing. Thermal annealing can improve the nanoscale morphology of the active layer, leading to the formation of more crystalline P3OT domains that enhance hole mobility and, consequently, device efficiency. While newer donor polymers have surpassed the efficiencies achieved with P3OT, it remains a crucial material for fundamental studies in OPV device physics and for developing new acceptor materials.

Table 2: Key Parameters for P3OT:PCBM Solar Cells

| Parameter | Typical Value |

| Open-Circuit Voltage (Voc) | ~0.6 V |

| Short-Circuit Current Density (Jsc) | 8-10 mA/cm² |

| Fill Factor (FF) | 60-65% |

| Power Conversion Efficiency (PCE) | 3-5% |

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Transistors (LETs)

As an emissive material, P3OT exhibits electroluminescence in the orange-red region of the visible spectrum. The quantum efficiency of P3OT-based OLEDs is generally modest compared to state-of-the-art emissive materials. However, its solution processability makes it attractive for large-area and flexible lighting applications.

Light-emitting transistors are multifunctional devices that combine the electrical switching function of a transistor with the light-emitting capability of a diode. In a P3OT-based LET, charge recombination and light emission occur within the transistor channel. The brightness of the emitted light can be modulated by the gate voltage, offering a unique approach to integrating logic and display functionalities on a single substrate.

Sensor Technologies Based on Poly(3-octylthiophene-2,5-diyl)

The electrical properties of P3OT are sensitive to its local environment, a characteristic that has been exploited for the development of various chemical and biological sensors. When exposed to certain analytes, the conductivity of a P3OT film can change significantly. This change can be measured as a change in current or resistance, forming the basis of a sensing mechanism.

For instance, P3OT-based sensors have been developed for the detection of volatile organic compounds (VOCs). The absorption of VOC molecules into the polymer film can cause swelling and disrupt the π-π stacking of the polymer chains, thereby altering the charge transport pathways and leading to a measurable change in conductivity. The selectivity of these sensors can be tuned by modifying the side chains of the thiophene (B33073) polymer or by blending it with other materials.

In addition to chemical sensors, P3OT has been utilized in biosensors. For example, by functionalizing the polymer with specific bioreceptors such as enzymes or antibodies, sensors that are selective to particular biomolecules can be fabricated. These have potential applications in medical diagnostics and environmental monitoring.

Emerging Applications in Flexible Electronics and Optoelectronics

The inherent flexibility of P3OT makes it an ideal candidate for emerging applications in flexible and wearable electronics. Its ability to be processed from solution onto flexible substrates, such as plastics, opens up possibilities for creating devices that can be bent, stretched, and conformed to various shapes.

Applications in this domain include flexible displays, smart textiles, and wearable health monitors. For example, P3OT-based OFETs can be integrated into flexible circuits for driving e-paper displays. In smart textiles, P3OT fibers could be woven into fabrics to create wearable sensors that monitor physiological signals or environmental exposures.

Furthermore, the combination of electronic and optical properties in P3OT is being explored in the field of optoelectronics for applications beyond solar cells and OLEDs. This includes photodetectors that are sensitive to specific wavelengths of light and integrated optoelectronic circuits where both light and electrical signals are processed on the same chip. The ongoing research in this area aims to further enhance the performance and stability of P3OT to realize its full potential in next-generation flexible and optoelectronic devices.

Emerging Research Directions and Future Outlook for Azane;2,5 Dimethyl 3 Octylthiophene Derivatives

Development of Novel Poly(3-octylthiophene-2,5-diyl) Derivatives with Enhanced Performance

The performance of electronic devices is intrinsically linked to the properties of the constituent materials. Researchers are actively exploring the synthesis of novel Poly(3-octylthiophene-2,5-diyl) derivatives to enhance key characteristics such as charge carrier mobility, environmental stability, and processability.

One promising strategy involves the copolymerization of 3-octylthiophene (B1296729) with other monomers. This approach allows for the fine-tuning of the polymer's electronic and physical properties. For instance, the introduction of different alkyl side chains can influence the polymer's solubility and self-assembly behavior, which in turn affects the morphology and performance of thin films.

Another area of intense research is the synthesis of regioregular P3OT. Early synthetic methods often resulted in polymers with undesirable head-to-head and tail-to-tail linkages, creating structural defects that disrupt the polymer backbone and limit charge transport. merckmillipore.com Modern synthetic techniques, such as Kumada and Stille coupling reactions, enable precise control over the regioregularity, leading to polymers with higher crystallinity and improved charge mobility. merckmillipore.com A comparative study has shown that eliminating regioregularity defects in poly(3-hexylthiophene-2,5-diyl) (P3HT), a closely related polymer, improved electron mobility by three orders of magnitude. researchgate.net

Furthermore, the development of block copolymers incorporating P3OT segments is a burgeoning field. These materials can self-assemble into well-defined nanostructures, offering a pathway to control the morphology of the active layer in devices like organic photovoltaics. escholarship.org For example, by creating a block copolymer of P3HT with another polymer and controlling the crystallization, researchers can prevent large-scale phase separation and achieve more efficient device performance. escholarship.org

Table 1: Comparison of Polythiophene Derivatives

| Property | P3HT (C6) | Poly(3-octylthiophene-2,5-diyl) (P3OT) | Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) |

| Side Chain | Hexyl (C₆H₁₃−) | Octyl (C₈H₁₇−) | Tetradecyl (C₁₄H₂₉−) |

| Key Feature | High crystallinity and mobility with >90% regioregularity. | Incorporates an octyl side chain. | Fused-ring thiophene (B33073) derivative with tetradecyl chains. |

| Data sourced from multiple studies. |

Hybrid Material Systems Incorporating Poly(3-octylthiophene-2,5-diyl)

The integration of Poly(3-octylthiophene-2,5-diyl) with other materials to form hybrid systems is a key strategy for enhancing device performance and introducing new functionalities. These hybrid materials often exhibit synergistic properties that surpass those of the individual components.

A significant area of research involves blending P3OT with inorganic nanoparticles. For instance, incorporating titanium dioxide (TiO2) nanoparticles into a P3OT:CISe (copper indium diselenide) active film has been shown to increase the efficiency of hybrid solar cells. researchgate.net The TiO2 nanoparticles are believed to improve charge-carrier transport and reduce electron-hole recombination. researchgate.net Similarly, blending poly(3-alkylthiophenes) like P3OT with cadmium selenide (B1212193) (CdSe) or cadmium sulfide (B99878) (CdS) nanocrystals has been extensively studied for photovoltaic applications, as these combinations offer complementary light absorption and improved charge carrier collection. scielo.org.mx

Carbon nanomaterials, such as carbon nanotubes (CNTs) and carbon black, are also being combined with P3OT. These composites have shown promise as superhydrophobic layers for ion-selective electrodes. researchgate.netmdpi.com The addition of P3OT to carbon nanomaterials significantly improves their hydrophobicity, with contact angles reaching up to 180° in some cases. researchgate.netmdpi.com This superhydrophobic nature contributes to the long lifetime of sensors. researchgate.netbohrium.comnih.govmdpi.com

Furthermore, ternary nanocomposites, which consist of a conductive polymer like P3OT, carbon nanomaterials, and a metal oxide such as hydrous iridium dioxide, are being developed. researchgate.net These materials exhibit both high hydrophobicity and high electrical capacitance, making them suitable for advanced sensor applications. researchgate.net

Table 2: Properties of P3OT-based Hybrid Materials for Sensors

| Hybrid Material | Key Property | Application | Reference |

| P3OT / Carbon Nanofibers/Nanotubes | Superhydrophobic (Contact angle up to 175°) | Ion-Selective Electrodes | mdpi.com |

| P3OT / Carbon Nanomaterials / Hydrous Iridium Dioxide | Superhydrophobic (Contact angle up to 180°), High Electrical Capacitance | Ion-Selective Electrodes | researchgate.net |

| P3OT / Ruthenium Dioxide | Superhydrophobic, Enhanced Sensor Lifetime | Potentiometric Sensors | researchgate.netnih.govmdpi.com |

| Data compiled from various research papers. |

Advanced Processing Techniques for Optimized Film Formation

The morphology of the active layer plays a critical role in the performance of organic electronic devices. Consequently, advanced processing techniques for optimizing the film formation of Poly(3-octylthiophene-2,5-diyl) are a major focus of current research.